![molecular formula C24H21FN4OS2 B2811422 1-((4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223918-56-6](/img/structure/B2811422.png)
1-((4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H21FN4OS2 and its molecular weight is 464.58. The purity is usually 95%.
BenchChem offers high-quality 1-((4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one structure is noted for its role in the creation of triazole-containing hybrids, exhibiting significant potential in combating Staphylococcus aureus. These hybrids, leveraging the bioisosteric qualities of 1,2,3-triazole and 1,2,4-triazole, have shown promising broad-spectrum antibacterial effects, particularly against drug-resistant strains. The compounds have been identified as potent inhibitors of critical bacterial functions like DNA gyrase, topoisomerase IV, and penicillin-binding protein. Notable examples like cefatrizine, radezolid, and essramycin highlight the clinical relevance of these hybrids in treating bacterial infections (Li & Zhang, 2021).
Diverse Biological Activities
The structural variability of triazole derivatives, including those similar in structure to the chemical , has been a focal point in pharmaceutical research due to their multifaceted biological properties. They are pivotal in the development of new drugs, displaying a spectrum of biological activities like anti-inflammatory, antimicrobial, and antitumoral properties. Research indicates a continuous interest in these compounds for their potential against various diseases, emphasizing the importance of efficient synthesis methods and sustainable practices. These derivatives are also crucial in addressing emerging health challenges, such as drug-resistant bacteria and neglected diseases, highlighting their versatile therapeutic potential (Ferreira et al., 2013).
Synthetic Applications
The pyranopyrimidine core is instrumental in medicinal and pharmaceutical applications, primarily due to its synthetic versatility and bioavailability. The review of synthetic pathways and the role of hybrid catalysts in developing pyranopyrimidine derivatives underscore the significance of these compounds. The focus on green chemistry and sustainability in synthesis further highlights the growing emphasis on environmentally conscious approaches in pharmaceutical development (Parmar et al., 2023).
Antioxidant and Antiradical Activity
Compounds with structures related to 1,2,4-triazole-3-thione derivatives, akin to the chemical , have demonstrated noteworthy antioxidant and antiradical activity. These properties are crucial in mitigating the adverse effects of high radiation doses in patients, indicating the potential therapeutic applications of such compounds in managing radiation-induced damage (Kaplaushenko, 2019).
Optical Sensors and Medicinal Applications
Pyrimidine derivatives, as part of the molecular structure of the chemical , have significant roles in developing optical sensors and have diverse medicinal applications. Their capacity to form coordination and hydrogen bonds makes them suitable for sensing applications, further expanding the scope of their utility in scientific research (Jindal & Kaur, 2021).
Eigenschaften
IUPAC Name |
12-[(4-fluorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4OS2/c1-15(2)18-7-3-16(4-8-18)13-28-22(30)21-20(11-12-31-21)29-23(28)26-27-24(29)32-14-17-5-9-19(25)10-6-17/h3-12,15H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCOCFLBWKNUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

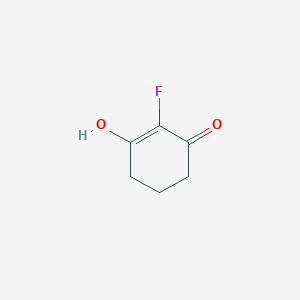


![Ethyl 6-acetyl-2-(2-(5-chlorothiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2811348.png)
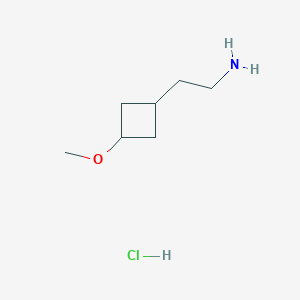


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B2811352.png)
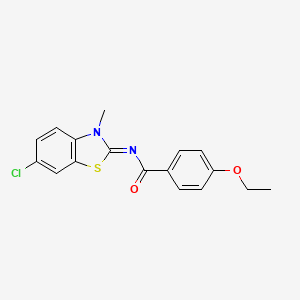
![1-(3-hydroxypropyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2811358.png)
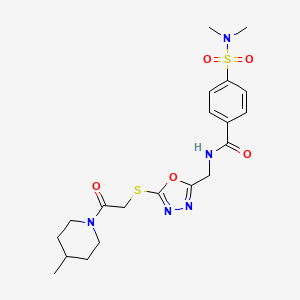
![N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide](/img/structure/B2811360.png)
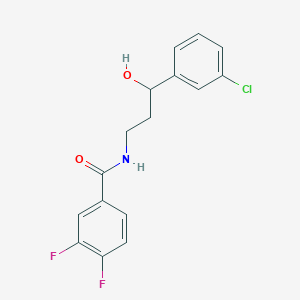
![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2811362.png)